molecular formula C20H31NO4 B088494 Tetradecanoic acid, 4-nitrophenyl ester CAS No. 14617-85-7

Tetradecanoic acid, 4-nitrophenyl ester

Cat. No. B088494
CAS RN: 14617-85-7
M. Wt: 349.5 g/mol
InChI Key: ZBBNFJIVAHGZKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetradecanoic acid and its derivatives involves several key steps, including carbon-13 labeling and specific reactions that yield the desired ester. For example, the synthesis of carbon-13-labeled tetradecanoic acids provides insights into the preparation of isotopically labeled fatty acids, which are crucial for studying metabolic pathways and enzyme activities. These acids are synthesized through treatments involving K13CN for carbonyl carbon labeling, alkylation for specific carbon labeling, and various reductions and hydrolysis steps to yield the desired acid (Sparrow et al., 1983).

Molecular Structure Analysis

The molecular structure of tetradecanoic acid, 4-nitrophenyl ester, and similar compounds, is crucial for understanding their reactivity and physical properties. Studies have explored the structural adaptability of related compounds, such as tetrakis(4-nitrophenyl)methane, to elucidate how weak C-H...O and π...π interactions contribute to network structures in crystalline forms (Thaimattam et al., 2001).

Chemical Reactions and Properties

The reactivity of tetradecanoic acid, 4-nitrophenyl ester, with active methylene compounds highlights the compound's chemical versatility. For instance, the reaction with aceturic acid p-nitrophenyl ester can yield either C-acylation compounds or N-acetyl-α-Y-substituted tetramic acids, showcasing the ester's potential in synthesizing diverse organic molecules (Igglessi-Markopoulou & Sandris, 1985).

Physical Properties Analysis

The physical properties of tetradecanoic acid, 4-nitrophenyl ester, such as solubility, melting point, and aggregation behavior, are influenced by its molecular structure. Studies on related compounds, such as sodium 3-(octyloxy)-4-nitrobenzoate, offer insights into how the amphiphilic nature and surfactant behavior of these compounds affect their physical properties in solution (Soto et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific substrates and the ability to form complexes or participate in catalytic processes, are key aspects of tetradecanoic acid, 4-nitrophenyl ester. For instance, its synthesis and characterization as a small molecular gelling agent highlight its potential in forming organogels, demonstrating its utility in material science and drug delivery systems (Hanabusa et al., 1997).

Scientific Research Applications

Catalytic Applications and Reaction Mechanisms Tetradecanoic acid, 4-nitrophenyl ester, plays a role in catalysis, particularly in enantioselective additions and oxidation processes. Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, showcasing the compound's utility in achieving high yields and enantioselectivity under optimized conditions (Arokianathar et al., 2018). Additionally, the liquid phase heterogeneous oxidation of 1-tetradecanol, as a model molecule for fatty alcohols, highlights the potential application of tetradecanoic acid derivatives in the production of high-value chemicals (Corberán et al., 2014).

Biochemical and Biophysical Studies In biochemical and biophysical contexts, tetradecanoic acid, 4-nitrophenyl ester, and its analogs have been used to study enzyme activities and membrane interactions. For instance, the aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate in aqueous solution provides insights into the assay of phospholipase enzymes' activity, which is critical in understanding tissue damage after snake bites (Soto et al., 2018). Another study utilized synthetic lipases cultured under different fermentation methods, revealing the specific synthetic lipases' preferences for long-chained p-nitrophenyl esters, indicating the compound's relevance in studying enzymatic activity and lipid metabolism (Sun & Xu, 2009).

Material Science and Drug Delivery Systems In material science, the investigation of physical-chemical properties of agarose hydrogels with embedded emulsions has demonstrated the absorption efficiency of 4-nitrophenyl ethers of carbonic acids by composite gels. This research points to the practical importance of hydrogels with embedded emulsion droplets as drug delivery systems, microreactors, and absorbers, highlighting the versatility of tetradecanoic acid, 4-nitrophenyl ester in the development of innovative materials (Komarova et al., 2009).

Safety And Hazards

While specific safety data for Tetradecanoic acid, 4-nitrophenyl ester is not available, similar compounds such as 4-Nitrophenyl acetate are considered hazardous. They may intensify fire, cause allergic skin reactions, and cause serious eye damage .

properties

IUPAC Name

(4-nitrophenyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBNFJIVAHGZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074530
Record name Tetradecanoic acid, 4-nitrophenyl ester
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Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl myristate

CAS RN

14617-85-7
Record name p-Nitrophenyl myristate
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Record name 14617-85-7
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Record name Tetradecanoic acid, 4-nitrophenyl ester
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